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Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195 Get Quote

An In-Depth Technical Guide to 1-Methylallyl Acetate: Chemical Properties, Characterization,

and Applications

Abstract
This technical guide provides a comprehensive analysis of 1-methylallyl acetate (CAS No.

6737-11-7), an unsaturated ester of significant interest in synthetic chemistry. As a versatile

chemical intermediate, understanding its chemical properties is paramount for researchers,

scientists, and professionals in drug development. This document delineates the compound's

chemical identity, physicochemical properties, and detailed spectroscopic profile. It offers field-

proven experimental protocols for its characterization and a representative synthetic pathway,

emphasizing the causal reasoning behind methodological choices. Furthermore, this guide

explores the reactivity of its core functional groups and discusses potential applications,

particularly in polymer science and as a modifiable scaffold in medicinal chemistry.

Chemical Identity and Structure
1-Methylallyl acetate, systematically named but-3-en-2-yl acetate, is an organic compound

featuring both an ester and an alkene functional group.[1][2] Its structure consists of an acetate

group linked to the secondary carbon of a butene chain, creating a chiral center and imparting

specific reactivity to the molecule.
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Identifier Value

IUPAC Name but-3-en-2-yl acetate[1][2]

Synonyms

1-Methylallyl acetate, Acetic acid 1-buten-3-yl

ester, 1-Methyl-2-propenyl acetate, 3-Buten-2-

ol, acetate[1][3][4]

CAS Registry Number 6737-11-7[1][2][3][4][5]

Molecular Formula C₆H₁₀O₂[1][3][4][5]

Molecular Weight 114.14 g/mol [1][3][4]

SMILES CC(C=C)OC(=O)C[1][2]

InChIKey
LYWCPTCPTWCZSZ-UHFFFAOYSA-N[1][2][3]

[4]

Figure 1: 2D Chemical Structure of 1-Methylallyl Acetate.

Physicochemical Properties
The physical properties of 1-methylallyl acetate dictate its handling, purification, and reaction

conditions. As a relatively small ester, it is a liquid at room temperature with a characteristic

boiling point suitable for purification by distillation.
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Property Value Source

Appearance Colorless Liquid
Assumed based on similar

small esters

Boiling Point 111.9 °C (at 1.01325 bar) [2]

Melting Point -90.2 °C [2]

Density 0.893 g/cm³ (at 25 °C) [2]

Octanol/Water Partition

Coefficient (logP)
1.124 (Crippen Calculated) [4]

Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of 1-methylallyl acetate is critically dependent on

spectroscopic analysis. The following sections detail the expected spectral features and

provide standardized protocols for data acquisition, ensuring a self-validating system for

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen

framework of the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment
Approx. Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ (vinyl side) ~1.3 Doublet 3H

-CH₃ (acetate) ~2.0 Singlet 3H

=CH₂ (terminal) ~5.1 - 5.3 Multiplet 2H

-CH- (ester link) ~5.3 - 5.5 Multiplet 1H

| =CH- (internal) | ~5.7 - 5.9 | Multiplet | 1H |
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Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment Approx. Chemical Shift (δ, ppm)

-CH₃ (vinyl side) ~20

-CH₃ (acetate) ~21

-CH- (ester link) ~72

=CH₂ (terminal) ~115

=CH- (internal) ~138

| C=O (ester) | ~170 |

Sample Preparation: Dissolve 5-10 mg of purified 1-methylallyl acetate in approximately 0.7

mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent

solubilizing power for nonpolar to moderately polar organic compounds and its well-

characterized residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for

referencing the chemical shift to 0.00 ppm.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are

advantageous as they provide better signal dispersion, which is crucial for resolving the

complex multiplets in the vinyl region of this molecule.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a

sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio. A relaxation

delay of 1-2 seconds is generally adequate.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

simplify the spectrum to singlets for each unique carbon. A significantly higher number of

scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional

groups.
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Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

C=O (ester) ~1735 Strong, sharp stretch

C=C (alkene) ~1645 Medium stretch

C-O (ester) ~1240 Strong stretch

| =C-H | ~3080 | Medium stretch |

Sample Preparation: As 1-methylallyl acetate is a liquid, the spectrum is most conveniently

acquired neat. Place one drop of the liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin capillary film. These materials are transparent to

mid-range IR radiation.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: First, record a background spectrum of the clean, empty salt plates to subtract

atmospheric (H₂O, CO₂) and instrument-related absorptions. Then, record the sample

spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal structural

information through fragmentation patterns.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak at a mass-to-charge ratio (m/z) of 114.14.[3]

Key Fragmentation: A prominent fragment is expected at m/z 43, corresponding to the stable

acetyl cation [CH₃CO]⁺. Another significant fragmentation pathway involves the loss of the

acetate group, leading to the formation of the butenyl cation.

Chemical Reactivity and Synthesis
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The molecule's reactivity is governed by its two primary functional groups: the ester and the

alkene.

Key Reactivity Pathways
Ester Hydrolysis: Like any ester, 1-methylallyl acetate can be hydrolyzed under acidic or

basic (saponification) conditions to yield 3-buten-2-ol and acetic acid or its corresponding

salt.

Alkene Reactions: The carbon-carbon double bond is susceptible to a variety of addition

reactions, including:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to

yield sec-butyl acetate.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.

Polymerization: The allylic nature of the double bond makes it a potential monomer,

though radical polymerization can be challenging due to degradative chain transfer to the

allylic position.

Caption: Key reactivity pathways of 1-methylallyl acetate.

Laboratory-Scale Synthesis: Fischer Esterification
A standard and reliable method for synthesizing 1-methylallyl acetate is the Fischer

esterification of its parent alcohol, 3-buten-2-ol, with acetic acid.
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Combine Reactants:
3-Buten-2-ol
Acetic Acid

Acid Catalyst (e.g., H₂SO₄)

Heat Mixture to Reflux
(Monitor by TLC/GC)

 Step 1: Reaction 

Aqueous Workup:
1. Quench with Water

2. Neutralize with NaHCO₃(aq)
3. Wash with Brine

 Step 2: Isolation 

Dry Organic Layer
(e.g., over MgSO₄)

 Step 3: Drying 

Purify by Distillation

 Step 4: Purification 

Pure 1-Methylallyl Acetate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-methylallyl acetate.

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-buten-2-ol

(1.0 eq) and glacial acetic acid (1.5 eq). The use of excess acetic acid helps to drive the
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equilibrium towards the product side, in accordance with Le Châtelier's principle.

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the

alcohol's molar amount). The acid protonates the carbonyl oxygen of the acetic acid, making

it a much more reactive electrophile.

Reflux: Heat the reaction mixture to reflux with stirring. Monitor the reaction's progress by

thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is

consumed.

Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute

with diethyl ether or another suitable organic solvent. Wash the organic layer sequentially

with:

Water, to remove the bulk of the acid and excess acetic acid.

Saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. This step

is critical to prevent product decomposition during distillation.

Brine (saturated NaCl solution), to reduce the solubility of organic material in the aqueous

layer and aid in phase separation.

Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like

magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary

evaporation. Purify the crude product by fractional distillation to obtain pure 1-methylallyl
acetate.

Applications in Research and Drug Development
While 1-methylallyl acetate is primarily used as a solvent and a synthetic intermediate, its

structure offers potential for more advanced applications.[6]

Polymer Chemistry: Analogous to its isomer methallyl acetate, it can be explored as a

comonomer in polymerization reactions.[7][8] The incorporation of this monomer can modify

the physical properties of polymers, such as flexibility and adhesion.[8]
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Scaffold for Drug Development: The acetate group serves as a latent hydroxyl group. Post-

polymerization hydrolysis could unmask pendant secondary alcohol functionalities along a

polymer backbone. These hydroxyl groups can then be used as attachment points for

conjugating drug molecules, targeting ligands, or solubility enhancers. This strategy is a

hypothetical but mechanistically sound approach for creating novel polymer-drug delivery

systems.[7]

Poly(1-methylallyl acetate)

Hydrolysis (OH⁻)

Polymer with Pendant
-OH Groups

Activation Step
(e.g., with DSC)

Activated Polymer

Drug Conjugation

Polymer-Drug Conjugate

Click to download full resolution via product page
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Caption: A potential pathway for creating a polymer-drug conjugate.

Furthermore, the presence of the methyl group itself is highly relevant in medicinal chemistry.

The strategic introduction of methyl groups is a common tactic in lead optimization to modulate

physicochemical properties, block metabolic soft spots, and improve pharmacokinetic profiles.

[9]

Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety.

Hazards: 1-Methylallyl acetate is considered harmful if swallowed.[1] As a low-boiling point

ester, it should be treated as a flammable liquid.

Handling:

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]

[11]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.[11][12]

Keep away from heat, sparks, open flames, and other ignition sources.[10][13]

Use non-sparking tools and ensure all equipment is properly grounded to prevent static

discharge.[10][11]

Storage:

Store in a cool, dry, and well-ventilated area away from incompatible materials like strong

oxidizing agents, acids, and bases.[10][11]

Keep the container tightly closed and properly labeled.[10][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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